molecular formula C7H14O B1143667 3-Hepten-1-ol CAS No. 10606-47-0

3-Hepten-1-ol

Cat. No. B1143667
CAS RN: 10606-47-0
M. Wt: 114.19
InChI Key:
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Description

3-Hepten-1-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.1855 . It is also known by other names such as cis-3-Hepten-1-ol, (Z)-3-Hepten-1-ol, and (Z)-hept-3-en-1-ol . It is reported to have a green strong aroma at high concentration, but a fatty, buttery aroma at low dilution .


Synthesis Analysis

The synthesis of 3-Hepten-1-ol involves a procedure where DHN/TiO2-Cu is suspended in a water-acetonitrile solution containing alkyne and triethanolamine (TEOA) as a sacrificial reagent . The mixture is then photoirradiated with visible light .


Molecular Structure Analysis

The molecular structure of 3-Hepten-1-ol can be viewed as a 2D Mol file or as a computed 3D SD file . It has stereoisomers including 3-Hepten-1-ol, (Z)- and 3-Hepten-1-ol, (E)- .


Physical And Chemical Properties Analysis

3-Hepten-1-ol is a colorless liquid . It has a green type odor and flavor . The compound has a molecular weight of 114.1855 and a monoisotopic mass of 114.104462 Da .

Scientific Research Applications

  • Mass Spectrometry Applications : 3-Hepten-1-ol has been studied in the context of mass spectrometry. McAdoo and Hudson (1981) examined the formation of [C4H8O]+˙ ions in the mass spectrum of 1-hepten-3-ol, highlighting its potential use in chemical analysis and structural determination through mass spectrometry techniques (McAdoo & Hudson, 1981).

  • Impact on Microorganisms : 1-Octen-3-ol, a similar compound, has been found to inhibit conidia germination in Penicillium paneum. This suggests potential applications in controlling fungal growth or studying fungal biology (Chitarra et al., 2005).

  • Role in Mosquito Behavior : Studies have shown that compounds like 1-Octen-3-ol can influence mosquito behavior. This finding is significant for developing strategies to control mosquito populations and prevent diseases (Cook et al., 2011).

  • Enantioselective Synthesis : The compound has been involved in studies related to enantioselective synthesis, which is important in producing pharmaceuticals and other chemicals with specific configurations (Kawashima & Hasegawa, 1992).

  • Atmospheric Chemistry : Research has also focused on the atmospheric chemistry of similar compounds, like (Z)-3-Hepten-1-ol, which can contribute to our understanding of air quality and environmental chemistry (Gibilisco et al., 2015).

  • Chemical Synthesis : The compound's structure and chemical properties have been explored in various synthetic applications, including the production of alcohols and the understanding of reaction mechanisms (Pearce et al., 2003).

  • Biological Studies : Studies have also focused on the biological effects and applications of similar compounds, such as their roles in plant defense mechanisms and interaction with other organisms (Kishimoto et al., 2007).

Safety And Hazards

3-Hepten-1-ol is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, one should remove to fresh air . In case of ingestion, rinse mouth with water and drink plenty of water afterwards .

properties

IUPAC Name

(E)-hept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQUCJFTUULJX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883796
Record name 3-Hepten-1-ol, (3E)-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hepten-1-ol

CAS RN

2108-05-6, 10606-47-0
Record name (3E)-3-Hepten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2108-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-1-ol, (3E)-
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Record name 3-Hepten-1-ol
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Record name 3-Hepten-1-ol, (3E)-
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Record name 3-Hepten-1-ol, (3E)-
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Record name (E)-hept-3-en-1-ol
Source European Chemicals Agency (ECHA)
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Record name 3-HEPTEN-1-OL, (3E)-
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Citations

For This Compound
188
Citations
RG Gibilisco, MB Blanco, I Bejan, I Barnes… - … science & technology, 2015 - ACS Publications
A kinetic study of the gas-phase reactions of OH radicals with three unsaturated biogenic alcohols, (E)-3-hexen-1-ol, (Z)-3-hepten-1-ol, and (Z)-3-octen-1-ol, has been performed. The …
Number of citations: 15 pubs.acs.org
RG Gibilisco, I Bejan, I Barnes, P Wiesen, MB Blanco… - academia.edu
… / air reaction mixture before irradiation and trace B shows the IR spectrum after irradiation and subtraction of residual (Z)-3-hepten-1-ol. Trace C shows a reference spectra of butanal …
Number of citations: 2 www.academia.edu
RG Gibilisco - 2016 - rdu.unc.edu.ar
… 0.72) (6.04 ± 0.95) (Z)-3-hepten-1-ol (1.28±0.23) (3.800.86) (Z)-… -1-ol and (Z)-3-hepten-1-ol in the absence of NOx were … -hexen-1-ol and (Z)-3-hepten-1-ol respectively. Based on the …
Number of citations: 2 rdu.unc.edu.ar
Y Chen, J Wang, S Zhao, S Tong, M Ge - Atmospheric environment, 2016 - Elsevier
… To the best of our knowledge, the rate constants of the reactions of (Z)-3-hepten-1-ol and (Z)-3-octen-1-ol presented here were determined for the first time, and no comparision could be …
Number of citations: 11 www.sciencedirect.com
K Štěrba, P Čejka, J Čulík, M Jurková… - Journal of the …, 2015 - Taylor & Francis
… Internal standard 3-hepten-1-ol was prepared by dissolving 1,250 mg of a standard in 50 mL of ethanol (final … The concentration of 3-hepten-1-ol, 10 mg/L, was the same at all levels. …
Number of citations: 35 www.tandfonline.com
RG Gibilisco, I Bejan, I Barnes, P Wiesen… - Atmospheric …, 2014 - Elsevier
… 1 shows the kinetic data obtained from the investigation for the reaction of Cl with (Z)-3-hexen-1-ol (as an example of hexenol isomer), (Z)-3-hepten-1-ol and (Z)-3-octen-1-ol relative to …
Number of citations: 11 www.sciencedirect.com
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2011 - BioOne
… However, in discordance with our findings above, the cis isomer of the compound (Z)-3-hepten-1-ol had relatively large biological activity compared with the octenol standard in the …
Number of citations: 22 bioone.org
B Iustinian, B Ian, W Peter - 2015
Number of citations: 0
윤향미, 김용균, 최경희, 유건상, 홍용표 - Journal of the Korean …, 2008 - kpubs.org
… 도입되어 있는 (Z)-3-hepten-1-ol로부터 유도된 Grignard reagent와 1-bromo-7-chloropentane을 coupling시키는 것이다. 이 방법도 출발물질 (Z)-3-hepten-1-ol의 이성체 순도 문 제로 고순도…
Number of citations: 3 www.kpubs.org
J Wang, Q Chen, K Hu, L Zeng, Y Pan… - International journal of …, 2011 - Wiley Online Library
Based on the importance of pleasant aroma on quality of banana products, a study was carried out on how the aromatic profile of banana is affected when fresh ripe banana is …
Number of citations: 12 ifst.onlinelibrary.wiley.com

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